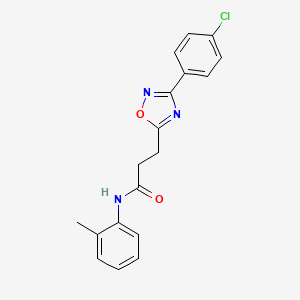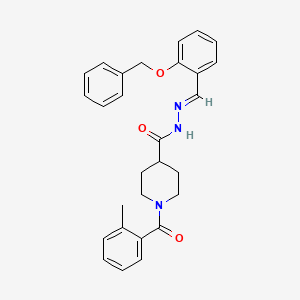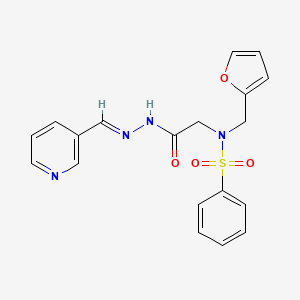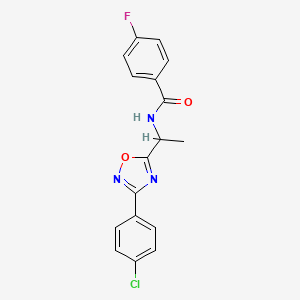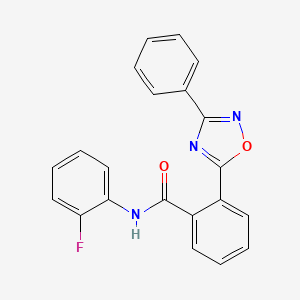![molecular formula C19H15ClN4O B7696056 4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)
4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves various methods including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst has been evaluated in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, NMR, and MS . The IR spectrum can provide information about the functional groups present in the molecule. The NMR spectrum can provide information about the number and type of hydrogen and carbon atoms present in the molecule. The MS spectrum can provide information about the molecular weight of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, the melting point can be determined using a melting point apparatus. The solubility can be determined using various solvents. The IR, NMR, and MS spectra can provide information about the functional groups, the number and type of hydrogen and carbon atoms, and the molecular weight of the compound, respectively .作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it can be hypothesized that it may interact with its target protein (such as cdk2) and inhibit its function . This inhibition could lead to changes in the cellular processes controlled by the target protein.
Biochemical Pathways
If we consider its potential target as cdk2, then it might affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, thereby affecting the proliferation of cells.
Result of Action
If it acts as a cdk2 inhibitor, it could potentially lead to cell cycle arrest, affecting cell proliferation .
実験室実験の利点と制限
4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its potential therapeutic effects in the treatment of cancer and neurodegenerative diseases. Additionally, this compound has been shown to have a high selectivity for CDK4 and CDK6 enzymes, which can lead to fewer side effects. However, one of the limitations is its potential toxicity, which can limit its use in clinical trials. Additionally, this compound has a short half-life, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for the research on 4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One of the future directions is the development of more potent analogs with a longer half-life and fewer side effects. Additionally, this compound can be studied for its potential applications in the treatment of other diseases such as diabetes and obesity. Furthermore, the mechanism of action of this compound can be further elucidated to better understand its therapeutic effects.
合成法
The synthesis of 4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 1,8-dimethyl-3-amino-1H-pyrazolo[3,4-b]quinoline in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
科学的研究の応用
4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been studied for its potential applications in the field of medicine. It has been shown to inhibit the activity of certain enzymes such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
生化学分析
Biochemical Properties
It is known that quinolinyl-pyrazoles, the class of compounds to which it belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
特性
IUPAC Name |
4-chloro-N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-11-4-3-5-13-10-15-17(23-24(2)18(15)21-16(11)13)22-19(25)12-6-8-14(20)9-7-12/h3-10H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSITMSADVWKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

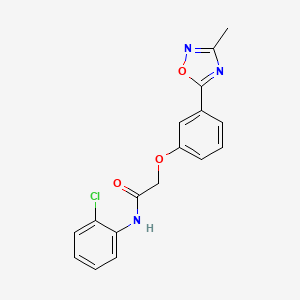
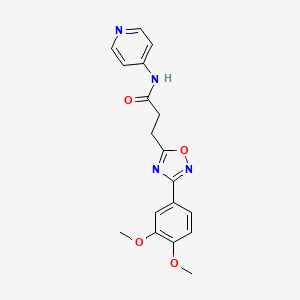


![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7696013.png)

